

Revolutionizing High-Throughput Screening: The DASPEI No-Wash Assay for Mitochondrial Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DASPEI*

Cat. No.: *B1239752*

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[City, State] – [Date] – In the fast-paced world of drug discovery and toxicological research, the demand for efficient and reliable high-throughput screening (HTS) methods is paramount. The 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide (**DASPEI**) no-wash assay has emerged as a powerful tool for assessing mitochondrial membrane potential (MMP), a critical indicator of cellular health and mitochondrial function. This simple and rapid method offers significant advantages for researchers in academia and the pharmaceutical industry, enabling the screening of large compound libraries to identify potential drug candidates and toxicants.

Mitochondrial dysfunction is a hallmark of numerous diseases, including neurodegenerative disorders and metabolic conditions. It can also be an unintended consequence of drug treatment, leading to toxicity. The **DASPEI** assay provides a direct and quantitative measure of MMP, allowing for the early identification of compounds that impact mitochondrial function. The "no-wash" nature of the assay streamlines the experimental workflow, reducing the time, cost, and potential for cell loss associated with traditional wash-based assays. This makes it particularly well-suited for the high-density microplate formats used in HTS.

Principle of the DASPEI Assay

DASPEI is a cationic, fluorescent styryl dye that accumulates in mitochondria in a membrane potential-dependent manner. In healthy cells with a high mitochondrial membrane potential,

DASPEI is taken up and concentrated within the mitochondrial matrix, resulting in a strong fluorescent signal. When the mitochondrial membrane is depolarized, a common event in cellular stress and toxicity, the uptake of **DASPEI** is reduced, leading to a decrease in fluorescence. This change in fluorescence intensity provides a robust and quantifiable readout of mitochondrial function.

The no-wash protocol is achieved by using a fluorescence quencher, which effectively masks the signal from the extracellular dye, eliminating the need for wash steps and enabling a homogeneous assay format. This simplification is crucial for automation and high-throughput applications.

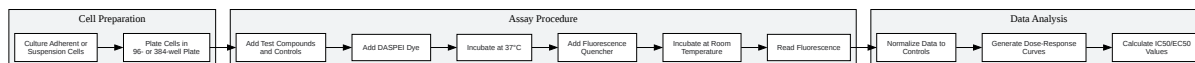
Applications in Research and Drug Development

The **DASPEI** no-wash assay has been successfully employed in a variety of research areas:

- **Drug Discovery:** Screening for compounds that modulate mitochondrial function, for example, in the context of cancer therapy where targeting mitochondria is a promising strategy.
- **Toxicology:** Identifying compounds that induce mitochondrial toxicity early in the drug development pipeline, reducing the risk of late-stage failures.[\[1\]](#)
- **Disease Modeling:** Studying mitochondrial dysfunction in cellular models of diseases such as Alzheimer's and Parkinson's.[\[1\]](#)
- **Hypoxia Research:** Assessing the effects of low oxygen conditions on mitochondrial function.[\[1\]](#)

Experimental Workflow and Signaling Pathway

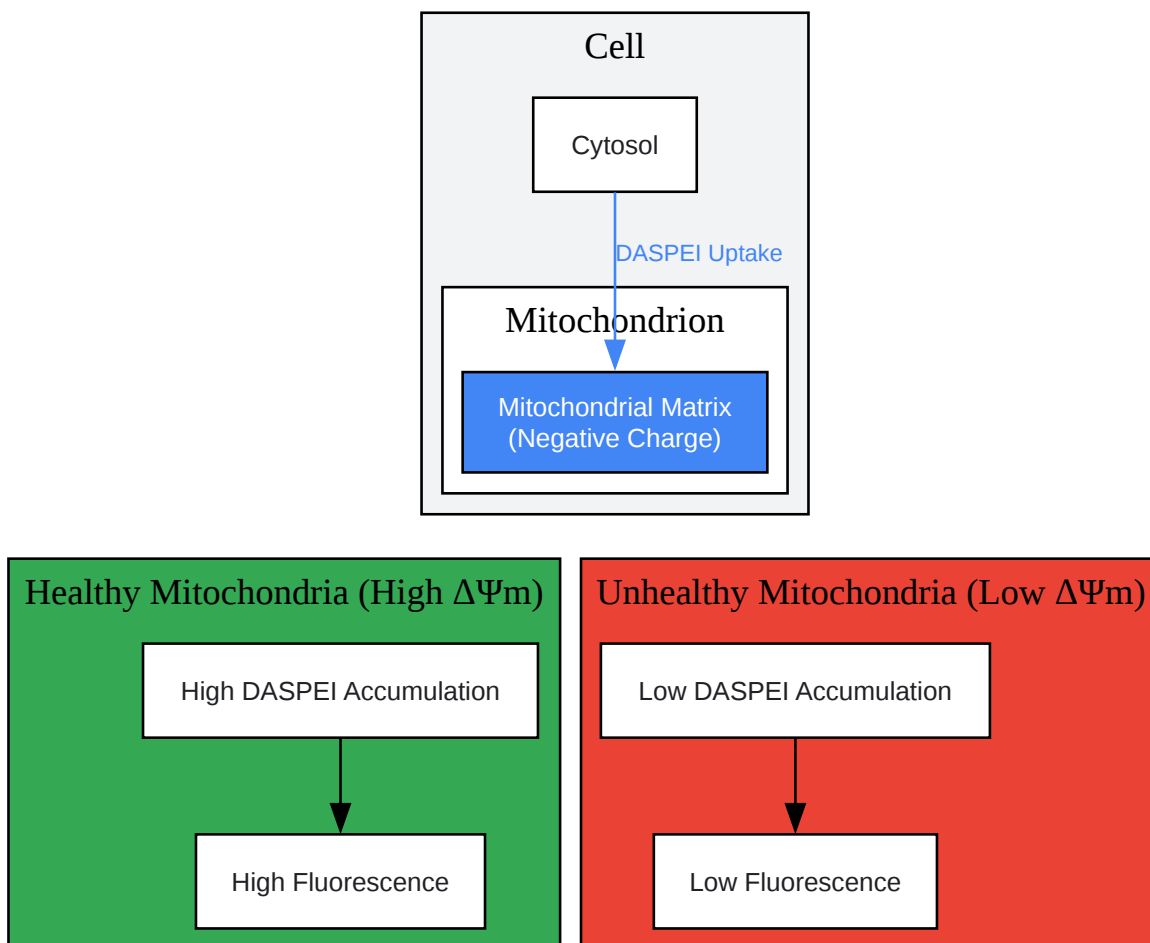
The general workflow for the **DASPEI** no-wash assay is straightforward and amenable to automation.



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Caption: A generalized experimental workflow for the **DASPEI** no-wash high-throughput screening assay.

The underlying principle of the assay is based on the electrochemical potential across the inner mitochondrial membrane.



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Caption: The relationship between mitochondrial membrane potential and **DASPEI** fluorescence.

Quantitative Data Summary

The following tables summarize key quantitative data from validation studies of the **DASPEI** no-wash assay.

Table 1: Optimal Assay Conditions for CHO Cells

Parameter	Optimal Value
DASPEI Concentration	100 μ M
Incubation Time (DASPEI + Compound)	60 min at 37°C
Incubation Time (with Quencher)	60 min at Room Temperature
DMSO Concentration	< 1%

Data derived from studies on Chinese hamster ovary (CHO) cells.[1]

Table 2: Dose-Response of Known Mitochondrial Modulators in PC12 Cells

Compound	Effect on MMP	EC50 / IC50 (μ M)
CCCP	Depolarization	~ 1
DNP	Depolarization	~ 10
Thioridazine	Hyperpolarization	Not specified

MMP changes were measured using the **DASPEI** assay in PC12 cells.[1] CCCP (carbonyl cyanide m-chlorophenyl hydrazone) and DNP (2,4-dinitrophenol) are known mitochondrial uncouplers.

Detailed Experimental Protocols

Materials

- **DASPEI** (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide)
- Cell culture medium
- NMDG (N-methyl-D-glucamine) buffer
- Fluorescence quencher (e.g., F-QUENCH)
- Test compounds and controls (e.g., CCCP, DMSO)
- Adherent or suspension cells (e.g., CHO, PC12)
- 96-well or 384-well black, clear-bottom microplates
- Fluorescence plate reader

Protocol for Adherent Cells (e.g., CHO cells)

- **Cell Plating:** Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.
- **Compound Addition:** Prepare serial dilutions of test compounds in NMDG-buffer. Remove the culture medium from the wells and add the compound dilutions. Include vehicle controls (e.g., DMSO) and a positive control for mitochondrial depolarization (e.g., 10 µM CCCP).
- **DASPEI Staining:** Prepare a 100 µM **DASPEI** solution in NMDG-buffer. Add this solution to all wells.
- **Incubation:** Incubate the plate for 60 minutes at 37°C.
- **Quencher Addition:** Add the fluorescence quencher to all wells according to the manufacturer's instructions.
- **Second Incubation:** Incubate the plate for an additional 60 minutes at room temperature, protected from light.

- Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for **DASPEI** (e.g., 485 nm excitation and 555 nm emission).[1]

Protocol for Suspension Cells (e.g., Trypsinized CHO cells)

- Cell Preparation: Harvest and count the cells. Resuspend the cells in NMDG-buffer at the desired density.
- Plating and Compound Addition: Dispense the cell suspension into the wells of a microplate. Add test compounds and controls.
- **DASPEI** Staining: Add 100 μ M **DASPEI** solution to all wells.
- Incubation: Incubate for 60 minutes at 37°C.
- Quencher Addition: Add the fluorescence quencher.
- Second Incubation: Incubate for 60 minutes at room temperature.
- Fluorescence Measurement: Read the fluorescence as described for adherent cells.

Note: For both protocols, it is recommended to perform a cell viability assay in parallel to distinguish mitochondrial toxicity from general cytotoxicity. A Hoechst 33342 co-stain can be used to normalize for cell number per well, which can reduce variability.[2]

Conclusion

The **DASPEI** no-wash assay represents a significant advancement in the field of high-throughput screening for mitochondrial function. Its simplicity, speed, and robustness make it an invaluable tool for drug discovery, toxicology, and basic research. By enabling the rapid identification of compounds that modulate mitochondrial membrane potential, this assay accelerates the pace of research and contributes to the development of safer and more effective therapeutics.

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References

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- To cite this document: BenchChem. [Revolutionizing High-Throughput Screening: The DASPEI No-Wash Assay for Mitochondrial Function]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1239752#daspei-no-wash-assay-for-high-throughput-screening>]

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